molecular formula C17H24N4O B2976598 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide CAS No. 1396847-86-1

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2976598
CAS No.: 1396847-86-1
M. Wt: 300.406
InChI Key: SBNBLDKOOFSOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide ( 1396847-86-1) is a chemical compound with the molecular formula C17H24N4O and a molecular weight of 300.40 g/mol . This molecule features a piperidine core substituted with a pyrimidine ring and a cyclohex-3-ene carboxamide group, a structural motif common in medicinal chemistry research. Compounds containing pyrimidine and piperidine subunits are frequently investigated for their potential biological activities, with published studies showing that such analogs can exhibit anti-angiogenic properties and inhibit cell proliferation in cancer models . Similarly, pyrimidine-based structures have been explored as agonists for the Wnt/β-catenin signaling pathway, which plays a critical role in bone formation , and as potent inhibitors of enzymes like α-glucosidase . The specific mechanism of action for this particular compound is not yet fully characterized and is a subject for ongoing research. Its structure suggests potential for interaction with various enzymatic targets, making it a valuable scaffold for hit-to-lead optimization in drug discovery programs. This product is provided for non-human research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c22-16(15-5-2-1-3-6-15)20-13-14-7-11-21(12-8-14)17-18-9-4-10-19-17/h1-2,4,9-10,14-15H,3,5-8,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNBLDKOOFSOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring, a piperidine moiety, and a cyclohexene carboxamide group. The structural formula can be represented as follows:

N 1 pyrimidin 2 yl piperidin 4 yl methyl cyclohex 3 enecarboxamide\text{N 1 pyrimidin 2 yl piperidin 4 yl methyl cyclohex 3 enecarboxamide}

This unique combination of functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:

  • Receptor Modulation : Many derivatives containing piperidine and pyrimidine structures are known to interact with neurotransmitter receptors, particularly muscarinic receptors, which are implicated in neurological diseases .
  • Antifungal Activity : Compounds with similar structural features have shown antifungal properties against resistant strains like Candida auris, indicating potential applications in treating fungal infections .
  • Antitumor Effects : The ability to induce apoptosis and cell cycle arrest has been documented for related compounds, suggesting that this compound may also possess anticancer properties .

Antifungal Activity

A study focused on piperidine derivatives demonstrated significant antifungal activity against clinical isolates of C. auris. The minimum inhibitory concentration (MIC) values ranged from 0.24 to 0.97 μg/mL for the most active derivatives, indicating potent antifungal properties .

Antitumor Activity

In vitro studies have shown that similar compounds can induce apoptotic cell death in cancer cell lines. For instance, piperidine-based derivatives have been reported to disrupt cell membrane integrity and induce cell cycle arrest at specific phases, particularly the S-phase .

Case Studies

  • Piperidine Derivatives Against C. auris :
    • Study Design : Six novel piperidine derivatives were synthesized and tested for antifungal activity.
    • Results : Compounds demonstrated MIC values indicating strong antifungal effects, with mechanisms involving membrane disruption and apoptosis induction .
  • Antitumor Properties :
    • Study Design : Various piperidine derivatives were screened for their ability to induce apoptosis in cancer cells.
    • Findings : Compounds exhibited significant cytotoxicity and were able to effectively halt cell proliferation by triggering apoptotic pathways .

Summary of Findings

The biological activity of this compound is promising based on its structural analogs. Key findings include:

Activity TypeMechanismMIC/MFC ValuesReferences
AntifungalMembrane disruptionMIC: 0.24 - 0.97 μg/mL
AntitumorApoptosis inductionVarious (specifics needed)

Comparison with Similar Compounds

Methyl 4-(N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate

  • Molecular Formula : C₂₀H₂₄N₄O₄S
  • Molecular Weight : 416.5 g/mol
  • Key Features : Shares the 1-(pyrimidin-2-yl)piperidin-4-yl)methyl backbone but replaces the cyclohexene carboxamide with a sulfamoyl benzoate ester.
  • Implications : The sulfamoyl group may enhance hydrogen-bonding capacity, while the benzoate ester could influence lipophilicity and bioavailability .

Analogues with Modified Piperidine Substituents

2'-Fluoroortho-fluorofentanyl

  • Molecular Formula : C₂₃H₂₈F₂N₂O
  • Molecular Weight : 398.5 g/mol
  • Key Features : Contains a piperidin-4-yl group substituted with fluorophenethyl and fluorophenyl groups.
  • Application : A synthetic opioid analgesic; structural modifications like fluorination enhance potency and metabolic stability .

4'-Methyl Acetyl Fentanyl

  • Molecular Formula : C₂₂H₂₇N₂O
  • Molecular Weight : 335.5 g/mol
  • Key Features : Features a piperidin-4-yl moiety with 4-methylphenethyl and phenylacetamide groups.
  • Application: Another opioid derivative, highlighting how piperidine-based scaffolds are exploited in CNS-targeting therapeutics .

Analogues with Heterocyclic Replacements

N-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

  • Molecular Formula : C₁₈H₃₀N₂OS
  • Molecular Weight : 322.5 g/mol
  • Implications : The thiopyran moiety may alter binding kinetics compared to the pyrimidine-containing parent compound .

Goxalapladib

  • Molecular Formula : C₄₀H₃₉F₅N₄O₃
  • Molecular Weight : 718.8 g/mol
  • Key Features : Incorporates a piperidin-4-yl group within a larger naphthyridine-acetamide framework.
  • Application : Investigated for atherosclerosis treatment; demonstrates how extended aromatic systems (e.g., naphthyridine) can target lipid metabolism pathways .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Application/Notes References
This compound C₁₇H₂₄N₄O 300.4 Pyrimidin-2-yl-piperidine, cyclohexene carboxamide Undisclosed
Methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate C₂₀H₂₄N₄O₄S 416.5 Sulfamoyl benzoate ester, pyrimidin-2-yl-piperidine Undisclosed
2'-Fluoroortho-fluorofentanyl C₂₃H₂₈F₂N₂O 398.5 Fluorophenethyl-piperidine, fluorophenylpropionamide Synthetic opioid analgesic
4'-Methyl Acetyl Fentanyl C₂₂H₂₇N₂O 335.5 4-Methylphenethyl-piperidine, phenylacetamide Synthetic opioid analgesic
N-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide C₁₈H₃₀N₂OS 322.5 Thiopyran-piperidine, cyclohexene carboxamide Undisclosed; sulfur enhances lipophilicity
Goxalapladib C₄₀H₃₉F₅N₄O₃ 718.8 Naphthyridine-piperidine, trifluoromethyl-biphenyl Atherosclerosis treatment

Key Research Findings and Implications

Piperidine Flexibility : The piperidine ring in all analogues serves as a conformational scaffold, enabling diverse substitutions (e.g., pyrimidine, fluorophenethyl, thiopyran) that tailor interactions with biological targets .

Heterocyclic Influence : Pyrimidine (electron-deficient) vs. thiopyran (sulfur-containing) substituents modulate electronic properties and solubility. For instance, sulfur in the thiopyran derivative may improve membrane permeability .

Unmet Data Gaps : Physical properties (e.g., solubility, logP) and mechanistic studies for This compound are lacking, necessitating further experimental characterization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.